3,7-dibromo-10H-phenothiazine

Catalog No.
S3338136
CAS No.
21667-32-3
M.F
C12H7Br2NS
M. Wt
357.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,7-dibromo-10H-phenothiazine

CAS Number

21667-32-3

Product Name

3,7-dibromo-10H-phenothiazine

IUPAC Name

3,7-dibromo-10H-phenothiazine

Molecular Formula

C12H7Br2NS

Molecular Weight

357.07 g/mol

InChI

InChI=1S/C12H7Br2NS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,15H

InChI Key

NVORBAXCWWFMSA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)SC3=C(N2)C=CC(=C3)Br

Canonical SMILES

C1=CC2=C(C=C1Br)SC3=C(N2)C=CC(=C3)Br

Organic Synthesis:

3,7-Dibromo-10H-phenothiazine serves as a valuable building block in organic synthesis. Its two bromine substituents can be readily displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups at these positions. This versatility makes it a key intermediate for the synthesis of various novel compounds with potential applications in different fields, including pharmaceuticals, materials science, and agrochemicals. Source: Molport:

Medicinal Chemistry:

Research suggests that 3,7-dibromo-10H-phenothiazine possesses some interesting biological activities. Studies have shown that it exhibits moderate antiproliferative effects against certain cancer cell lines, indicating its potential as a lead compound for the development of novel anticancer agents. Source: BLD Pharm:

Material Science:

The unique structure of 3,7-dibromo-10H-phenothiazine, containing both aromatic and heterocyclic rings, makes it a potential candidate for the development of functional materials. Some studies have explored its use in the preparation of photoactive materials and organic semiconductors. Source: PubChem, PubChem CID: 10H-Phenothiazine, 3,7-dibromo-10-phenyl: )

3,7-dibromo-10H-phenothiazine is a brominated derivative of 10H-phenothiazine with the molecular formula C₁₂H₇Br₂NS and a molecular weight of 357.06 g/mol. It is characterized by the presence of bromine atoms at the 3 and 7 positions on the phenothiazine ring system. This compound exhibits a unique non-planar "butterfly" conformation that helps suppress intra-molecular aggregation, reducing the formation of excimers . Its CAS number is 21667-32-3.

There is no scientific research readily available on the mechanism of action of 3,7-dibromo-10H-phenothiazine.

  • As with many organic compounds, specific safety information on 3,7-dibromo-10H-phenothiazine is limited. However, due to the presence of bromine atoms, it's advisable to handle it with care using standard laboratory practices for organic chemicals. This may include wearing gloves and working in a fume hood.

The primary reaction for synthesizing 3,7-dibromo-10H-phenothiazine involves the bromination of 10H-phenothiazine in acetic acid using bromine. The reaction conditions typically require stirring at room temperature for an extended period (approximately 16 hours) under an inert atmosphere . The following reaction can be summarized as:

10H phenothiazine+Br23 7 dibromo 10H phenothiazine\text{10H phenothiazine}+\text{Br}_2\rightarrow \text{3 7 dibromo 10H phenothiazine}

This process yields a brown solid product with high purity.

Several synthetic routes have been documented for producing 3,7-dibromo-10H-phenothiazine:

  • Bromination of 10H-Phenothiazine: This is the most common method involving bromine in acetic acid.
  • Suzuki Coupling: This method has been explored to introduce various substituents at the bromo positions using bromoalkyl and thiophene derivatives .
  • Two-fold Buchwald–Hartwig Coupling: This approach allows for further functionalization at the nitrogen atom of the phenothiazine structure .

3,7-dibromo-10H-phenothiazine finds applications in various domains:

  • Dye-Sensitized Solar Cells (DSSCs): It is used as a hole transport material due to its excellent electronic properties .
  • Self-Assembled Monolayers (SAMs): The compound serves as a hole-selective contact in perovskite solar cells, contributing to high power conversion efficiencies .
  • Organic Electronics: Its electron-rich nature makes it suitable for use in organic light-emitting diodes and other electronic devices.

Research indicates that 3,7-dibromo-10H-phenothiazine interacts favorably with various substrates in electronic applications. Studies have shown that its incorporation into device architectures enhances charge transport properties and stability . Further investigation into its interactions with different materials could elucidate more about its potential in advanced electronic applications.

Several compounds share structural characteristics with 3,7-dibromo-10H-phenothiazine:

Compound NameStructure TypeKey Features
ChlorpromazinePhenothiazine derivativeAntipsychotic medication
PromethazinePhenothiazine derivativeAntihistamine used for allergies
TriphenylamineAmine derivativeUsed in organic electronics
TetrahydroquinolineHeterocyclic amineKnown for its electron-donating properties
CarbazoleHeterocyclic compoundUsed in organic light-emitting diodes

Uniqueness

What sets 3,7-dibromo-10H-phenothiazine apart from these similar compounds is its specific bromination pattern and non-planar conformation. These features contribute to its unique electronic properties and potential applications in advanced materials science.

XLogP3

5.5

Wikipedia

3,7-dibromo-10H-phenothiazine

Dates

Modify: 2024-04-14

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